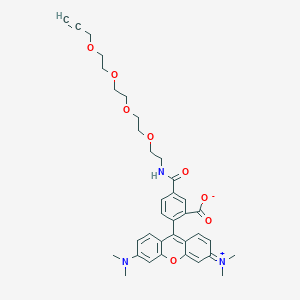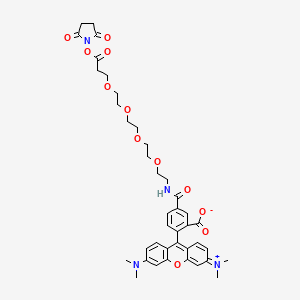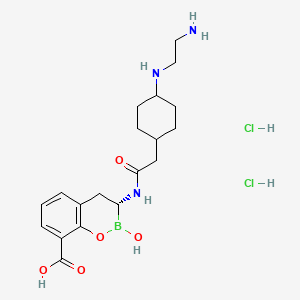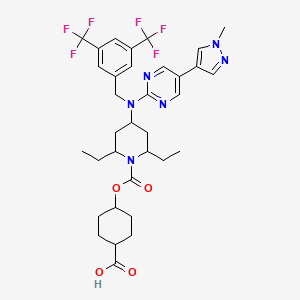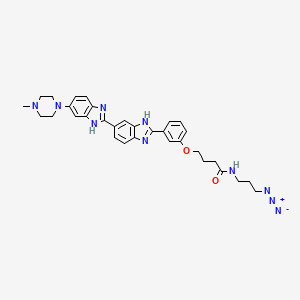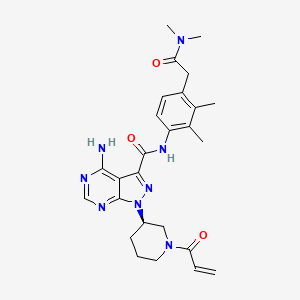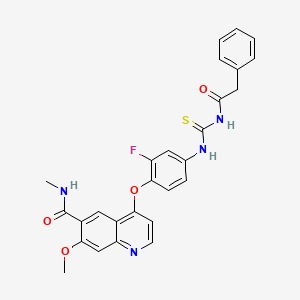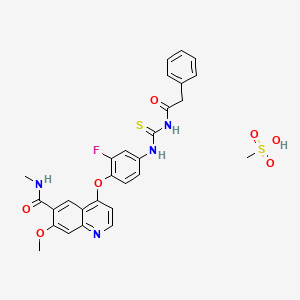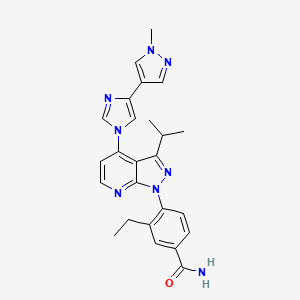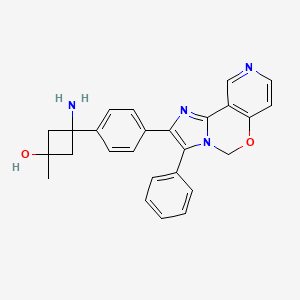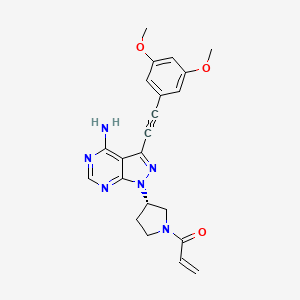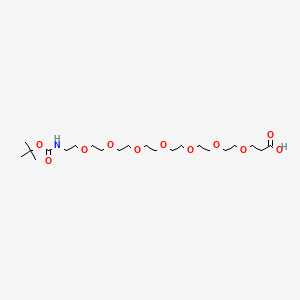
t-Boc-N-amido-PEG7-acid
描述
t-Boc-N-amido-PEG7-acid is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG7-acid typically involves the following steps:
PEGylation: The PEG chain is synthesized or obtained with a specific length (seven ethylene glycol units in this case).
Introduction of Boc-Protected Amine: The PEG chain is reacted with a Boc-protected amine to introduce the Boc-protected amino group.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using appropriate reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Types of Reactions:
Substitution Reactions: The terminal carboxylic acid can react with primary amines to form amide bonds. This reaction is facilitated by activators such as EDC or DCC.
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
EDC or DCC: Used as activators for the formation of amide bonds.
Mild Acidic Conditions: Used for the deprotection of the Boc group.
Major Products Formed:
Amide Bonds: Formed when the terminal carboxylic acid reacts with primary amines.
Free Amine: Formed upon deprotection of the Boc group
科学研究应用
t-Boc-N-amido-PEG7-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
作用机制
The mechanism of action of t-Boc-N-amido-PEG7-acid involves its ability to form stable amide bonds with primary amines. The hydrophilic PEG spacer enhances solubility in aqueous media, facilitating the interaction with target molecules. The Boc-protected amino group can be deprotected to yield a free amine, which can further react with other functional groups. This versatility makes it a valuable tool in various chemical and biological applications .
相似化合物的比较
t-Boc-N-amido-PEG3-CH2CO2H: Contains a shorter PEG chain (three ethylene glycol units) and similar functional groups.
t-Boc-N-amido-PEG7-amine: Similar structure but with an amino group instead of a carboxylic acid.
Uniqueness: t-Boc-N-amido-PEG7-acid is unique due to its specific PEG chain length (seven ethylene glycol units) and the presence of both a Boc-protected amino group and a terminal carboxylic acid. This combination of functional groups and chain length provides a balance of solubility, reactivity, and versatility, making it suitable for a wide range of applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO11/c1-22(2,3)34-21(26)23-5-7-28-9-11-30-13-15-32-17-19-33-18-16-31-14-12-29-10-8-27-6-4-20(24)25/h4-19H2,1-3H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJITQFPLHTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


